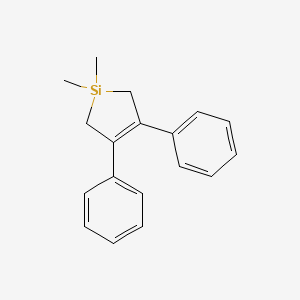
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole is a unique organosilicon compound characterized by its silole core structure. Siloles are a class of compounds known for their interesting electronic properties, making them valuable in various scientific and industrial applications. The presence of phenyl groups and methyl substituents in this compound further enhances its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dichlorodiphenylsilane with lithium dimethylamide, followed by cyclization to form the silole ring . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silole hydrides.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Silole oxides.
Reduction: Silole hydrides.
Substitution: Brominated or nitrated silole derivatives.
Applications De Recherche Scientifique
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging due to its unique electronic properties.
Medicine: Explored for its potential as a drug delivery agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic properties. The silole core structure allows for efficient electron transport, making it a valuable component in electronic devices. The phenyl groups contribute to the compound’s stability and reactivity, enabling it to participate in various chemical reactions. Molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating processes such as charge transfer and energy conversion .
Comparaison Avec Des Composés Similaires
- 1,1,4,5-Tetramethylindane
- 2-Benzyl-4,5-imidazoline
- 2-Methyl-4,5-dihydroimidazole
Comparison: Compared to these similar compounds, 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole stands out due to its unique silole core structure, which imparts distinct electronic properties. While compounds like 1,1,4,5-Tetramethylindane and 2-Benzyl-4,5-imidazoline also exhibit interesting chemical behaviors, the presence of silicon in the silole core provides enhanced stability and reactivity, making it particularly valuable in electronic and industrial applications .
Propriétés
Numéro CAS |
110209-73-9 |
|---|---|
Formule moléculaire |
C18H20Si |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1,1-dimethyl-3,4-diphenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C18H20Si/c1-19(2)13-17(15-9-5-3-6-10-15)18(14-19)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
RAUKRHRNXNCNPU-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


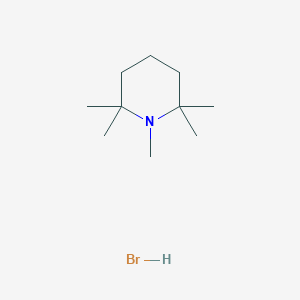
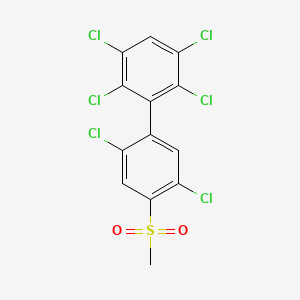
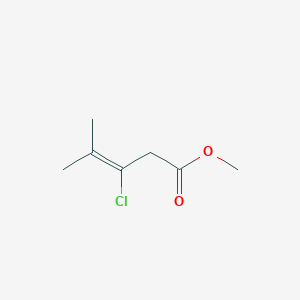
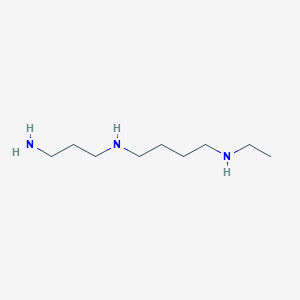
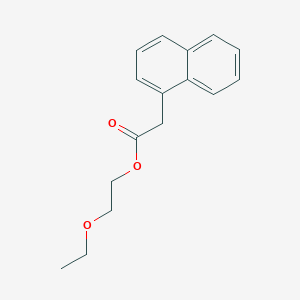
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
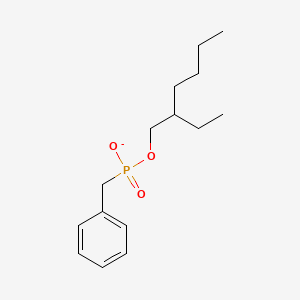
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
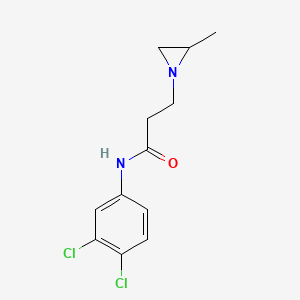
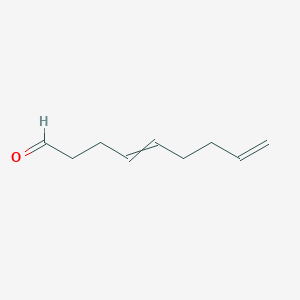
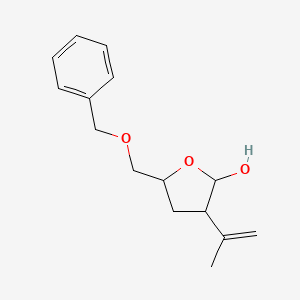
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)


